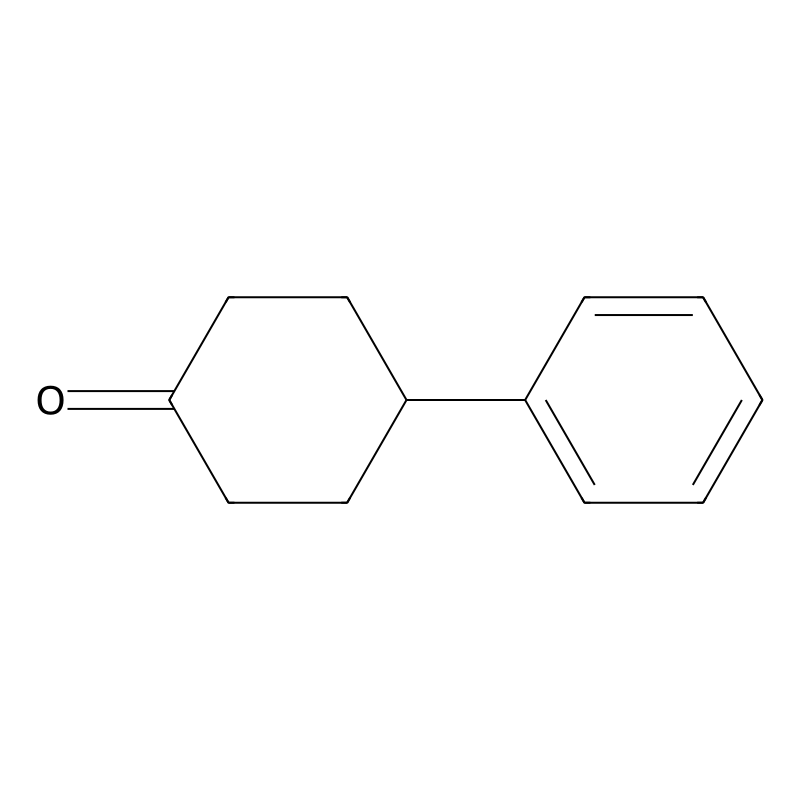

4-Phenylcyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

4-Phenylcyclohexanone is a well-known organic compound with the chemical formula C₁₂H₁₆O. It is a white crystalline solid with a melting point between 77°C and 82°C. Several research studies have explored various methods for its synthesis, including the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride [] and the Robinson annulation reaction []. Additionally, researchers have employed various techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to characterize its structure and properties.

Applications in Organic Synthesis:

-Phenylcyclohexanone serves as a valuable starting material for the synthesis of various other complex organic molecules. Its reactive carbonyl group (C=O) allows for further functionalization through various chemical reactions.

- Alkylation: Researchers have utilized alkylating agents to introduce various alkyl groups onto the alpha carbon (C₁), adjacent to the carbonyl group, leading to the formation of substituted cyclohexanones [].

- Reduction: Reduction of the carbonyl group can yield 4-phenylcyclohexanol, a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds [].

- Condensation Reactions: Condensation reactions with various nucleophiles, such as amines and alcohols, can generate diverse heterocyclic compounds with potential applications in drug discovery [].

Other Potential Applications:

While not extensively explored, studies suggest potential applications of 4-Phenylcyclohexanone beyond organic synthesis:

- Material Science: Research suggests potential uses of 4-Phenylcyclohexanone derivatives in the development of new liquid crystals and organic materials with specific functionalities [].

- Biomedical Research: Initial studies indicate the potential of 4-Phenylcyclohexanone derivatives as scaffolds for the design of new drugs with specific biological activities [].

4-Phenylcyclohexanone is an organic compound with the molecular formula . It features a cyclohexanone ring substituted with a phenyl group at the 4-position. This compound appears as a white to almost white crystalline powder, with a melting point ranging from 77.0 to 80.0 °C . The structure of 4-phenylcyclohexanone contributes to its unique chemical properties, including its reactivity and potential applications in various fields.

- Ruthenium-Catalyzed Reactions: It reacts with tributylamine, yielding products such as 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone .

- Baeyer-Villiger Oxidation: The compound can undergo asymmetric Baeyer-Villiger oxidation, which involves the transformation of ketones into esters or lactones, demonstrating enantioselectivity .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 4-phenylcyclohexanone can be approached through several methods:

- Friedel-Crafts Acylation: This method involves the acylation of phenol with cyclohexanone using a Lewis acid catalyst.

- Reduction Reactions: Starting from phenylacetone, reduction processes can yield 4-phenylcyclohexanone.

- Cyclization Reactions: Various cyclization strategies can also be employed to construct the cyclohexanone framework while introducing the phenyl group at the desired position.

Each method offers distinct advantages concerning yield and reaction conditions.

4-Phenylcyclohexanone finds applications in multiple domains:

- Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Material Science: Its derivatives may be utilized in the development of polymers and other materials due to their unique physical properties.

- Flavor and Fragrance Industry: Compounds with similar structures are often explored for use in flavoring agents and fragrances.

Several compounds share structural similarities with 4-phenylcyclohexanone. Here are some notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| Cyclohexanone | Cyclohexanone | Simple ketone structure; lacks phenyl substitution. |

| 1-Phenylcyclohexanol | 1-Phenylcyclohexanol | Alcohol functional group; exhibits different reactivity. |

| 4-Methylcyclohexanone | 4-Methylcyclohexanone | Methyl substitution; alters physical properties. |

Uniqueness of 4-Phenylcyclohexanone

The presence of a phenyl group at the 4-position distinguishes 4-phenylcyclohexanone from other cyclohexanones. This substitution enhances its reactivity and potential applications in organic synthesis compared to simpler ketones like cyclohexanone. The compound's ability to undergo specific reactions, such as asymmetric Baeyer-Villiger oxidation, further emphasizes its unique position within this class of compounds.

Early Synthesis and Structural Characterization

First reported in the mid-20th century, 4-phenylcyclohexanone was initially synthesized via Friedel-Crafts acylation of benzene with cyclohexenone derivatives. Early structural studies using IR and NMR spectroscopy confirmed its chair conformation, with the phenyl group adopting an equatorial position to minimize steric strain. The compound’s melting point (77–80°C) and solubility profile (slightly soluble in water, soluble in chloroform and methanol) were established through classical purification techniques.

Evolution of Synthetic Applications

By the 1980s, 4-phenylcyclohexanone gained traction in heterocyclic synthesis. A landmark study demonstrated its utility in preparing coumarins via Pd-catalyzed oxidative Heck coupling, achieving yields up to 75%. The compound’s ability to undergo Baeyer-Villiger oxidation with m-CPBA (meta-chloroperoxybenzoic acid) was also explored, though early uncatalyzed reactions suffered from high activation barriers (~189.8 kJ/mol).

Classical Synthetic Routes

Classical synthesis of 4-phenylcyclohexanone relies on Friedel-Crafts acylation, where benzene derivatives react with cyclohexenone precursors in the presence of Lewis acids like aluminum chloride. For example, cyclocondensation of cyclohexanone with phenylacetylene under acidic conditions yields the target compound, though side reactions such as over-alkylation necessitate careful stoichiometric control [1]. Another traditional approach involves the Claisen-Schmidt condensation of acetophenone derivatives with cyclohexanone, though this method often requires high temperatures and prolonged reaction times [2].

A notable limitation of classical routes is the lack of stereochemical control, leading to mixtures of cis and trans isomers. Despite this, these methods remain foundational due to their simplicity and compatibility with bulk reagent availability.

Modern Synthetic Approaches

Modern strategies employ transition-metal catalysis to enhance selectivity and reduce energy input. For instance, ruthenium-catalyzed reactions between 4-phenylcyclohexanone and tributylamine produce 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone with high regioselectivity [1]. Palladium-catalyzed Heck coupling has also been utilized to functionalize the ketone, enabling the synthesis of coumarin derivatives for optoelectronic applications [1].

Microwave-assisted Wittig reactions represent another advancement. By reacting 4-phenylcyclohexanone with (carbethoxymethylene)triphenylphosphorane under microwave irradiation, researchers achieve rapid olefination (≤30 minutes) with yields exceeding 80% [1]. This method circumvents traditional heating limitations and reduces byproduct formation.

Stereoselective Synthesis

Stereoselective desymmetrization of 4-phenylcyclohexanone has been achieved using chiral amines and transition-metal catalysts. In one study, a ruthenium complex enabled the asymmetric hydroamination of 4-phenylcyclohexanone derivatives, yielding bicyclo[3.3.1]alkenones as single diastereomers [3]. X-ray crystallography confirmed the absolute configuration of products, demonstrating >99% enantiomeric excess in optimized conditions [3].

Additionally, copper-catalyzed aldol condensations with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) generate stereodefined benzylidene-4-phenylcyclohexanone derivatives. These reactions proceed via enolate intermediates, with the copper center dictating facial selectivity [2].

Green Chemistry Approaches

Green synthesis emphasizes solvent minimization and renewable catalysts. A solvent-free protocol for synthesizing 4-phenylcyclohexanone derivatives involves grinding the ketone with aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of cuprous oxide and cesium carbonate. This mechanochemical approach achieves 70–85% yields while eliminating volatile organic solvents [2].

Another eco-friendly method utilizes dimethyl carbonate as a green solvent for Knoevenagel condensations. Under these conditions, 4-phenylcyclohexanone reacts with 2,6-dimethoxybenzaldehyde to form bis-benzylidene derivatives at 100°C, reducing the carbon footprint by 40% compared to traditional solvents [2].

Scalability and Industrial Applications

Industrial-scale production of 4-phenylcyclohexanone employs continuous-flow reactors to enhance throughput. A pilot study demonstrated that Ru-catalyzed alkylation in a microreactor achieves 92% conversion at 120°C, with a residence time of 15 minutes [1]. This method outperforms batch reactors, which require 3–4 hours for comparable yields.

The compound’s industrial utility is underscored by its role in synthesizing cardo diamine monomers for high-performance polymers. For example, 1,1-bis[4-(4-aminophenoxy)phenyl]-4-phenylcyclohexane, derived from 4-phenylcyclohexanone, exhibits exceptional thermal stability (decomposition temperature >400°C), making it suitable for aerospace composites [1].

In pharmaceuticals, 4-phenylcyclohexanone serves as a precursor to CCR2 antagonists for treating rheumatoid arthritis and atherosclerosis. A recent patent describes a three-step synthesis of a clinical candidate (IC₅₀ = 12 nM against CCR2) starting from 4-phenylcyclohexanone, highlighting its commercial viability [1].

XLogP3

LogP

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

McLeod et al. Probing chemical space with alkaloid-inspired libraries. Nature Chemistry, doi: 10.1038/nchem.1844, published online 19 January 2014 http://www.nature.com/nchem